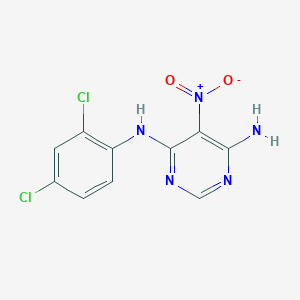
N4-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound characterized by the presence of a pyrimidine ring substituted with a nitro group and a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine typically involves the nitration of a precursor compound, such as 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one. The nitration process can be carried out in a continuous flow microreactor system, which offers improved reaction efficiency and higher yields compared to traditional batch reactors . The reaction conditions include a molar ratio of nitrate to sulfur mixed acid of 1:6, a molar ratio of nitric acid to raw material of 1.1:1, a reaction temperature of 60°C, and a residence time of 30 seconds .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of organic solvents such as dichloroethane or dichloroethylene to enhance the diffusion of reactants and improve liquid-liquid mass transfer rates . The use of continuous flow microreactors in industrial production can also help in accurately controlling reaction temperature and residence time, thereby reducing the risk of side reactions and increasing overall yield .
Chemical Reactions Analysis
Types of Reactions
N4-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including nitration, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in the nitration of this compound include mixed acids (sulfuric acid and nitric acid) and organic solvents (dichloroethane or dichloroethylene) . Reduction reactions may involve the use of reducing agents such as hydrogen gas or metal hydrides under appropriate conditions .
Major Products
The major products formed from the nitration of this compound include the nitro-substituted pyrimidine derivative, while reduction reactions yield the corresponding amino-substituted pyrimidine derivative .
Scientific Research Applications
N4-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of N4-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways involved in these interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- 4-(2,4-dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile
Uniqueness
N4-(2,4-dichlorophenyl)-5-nitropyrimidine
Properties
IUPAC Name |
4-N-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N5O2/c11-5-1-2-7(6(12)3-5)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHMOAADECRLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














